molecular formula C16H25NO2 B14745709 Decyl pyridine-2-carboxylate CAS No. 5335-70-6

Decyl pyridine-2-carboxylate

Cat. No.: B14745709
CAS No.: 5335-70-6
M. Wt: 263.37 g/mol
InChI Key: QFLVNAYJXQHCRZ-UHFFFAOYSA-N
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Description

Decyl pyridine-2-carboxylate is an organic compound that belongs to the class of pyridinecarboxylates It is characterized by a pyridine ring substituted with a carboxylate group at the second position and a decyl group attached to the carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl pyridine-2-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of pyridine-2-carboxylic acid with decanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Decyl pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Decyl pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of decyl pyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the decyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the decyl group, making it less lipophilic.

    Decyl nicotinate: Similar structure but with a different position of the carboxylate group.

    Decyl isonicotinate: Another isomer with the carboxylate group at the fourth position.

Uniqueness

Decyl pyridine-2-carboxylate is unique due to the specific positioning of the decyl group and the carboxylate on the pyridine ring. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it suitable for specialized applications in various fields.

Properties

CAS No.

5335-70-6

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

decyl pyridine-2-carboxylate

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-11-14-19-16(18)15-12-9-10-13-17-15/h9-10,12-13H,2-8,11,14H2,1H3

InChI Key

QFLVNAYJXQHCRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=N1

Origin of Product

United States

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